N-4H-1,2,4-Triazol-4-ylnitramide

Description

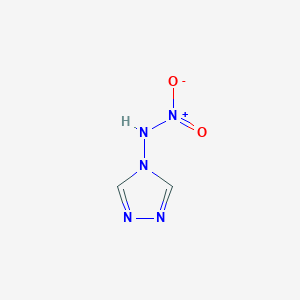

N-4H-1,2,4-Triazol-4-ylnitramide is a nitrogen-rich heterocyclic compound characterized by a 1,2,4-triazole backbone substituted with a nitramide (NHNO₂) functional group. The compound’s stability and reactivity are influenced by its molecular geometry and intermolecular interactions, which are typically analyzed using crystallographic tools such as SHELX and visualization software like ORTEP-3 .

Properties

IUPAC Name |

N-(1,2,4-triazol-4-yl)nitramide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N5O2/c8-7(9)5-6-1-3-4-2-6/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKJLFCLEVXHNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475938 | |

| Record name | N-4H-1,2,4-Triazol-4-ylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52096-16-9 | |

| Record name | N-4H-1,2,4-Triazol-4-ylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4H-1,2,4-Triazol-4-ylnitramide typically involves the cyclization of secondary amides and hydrazides. One common method includes the activation of triflic anhydride followed by microwave-induced cyclodehydration . Another approach involves the oxidative cyclization of amidrazones and aldehydes using ceric ammonium nitrate as a catalyst in a polyethylene glycol medium . These methods are efficient and environmentally benign, making them suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound often employs scalable protocols that exhibit excellent substrate tolerance. For instance, the use of copper (II) catalysis allows for the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones, which can be transformed into this compound via desulfurization . These methods ensure high yields and minimal purification steps, making them economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-4H-1,2,4-Triazol-4-ylnitramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert nitramide groups to amine groups.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include triflic anhydride, ceric ammonium nitrate, and copper (II) catalysts. Reaction conditions often involve microwave irradiation, which enhances reaction rates and yields .

Major Products

The major products formed from these reactions include 4,5-disubstituted 1,2,4-triazoles and their derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

N-4H-1,2,4-Triazol-4-ylnitramide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-4H-1,2,4-Triazol-4-ylnitramide involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound inhibits the STAT3 pathway, which is crucial for the proliferation and survival of cancer cells . The triazole ring facilitates binding to the target proteins, thereby disrupting their function and leading to cell death.

Comparison with Similar Compounds

The structural and functional properties of N-4H-1,2,4-Triazol-4-ylnitramide can be contextualized by comparing it to analogous triazole derivatives. Below is a detailed analysis based on crystallographic methodologies and substituent effects.

Structural Analog: 4H-1,2,4-Triazol-4-amine, N-(phenylmethylene)

A closely related compound, 4H-1,2,4-Triazol-4-amine, N-(phenylmethylene) (NIST Chemistry WebBook entry), shares the triazole core but substitutes the nitramide group with a phenylmethylene moiety . Key differences include:

| Property | This compound | 4H-1,2,4-Triazol-4-amine, N-(phenylmethylene) |

|---|---|---|

| Functional Group | Nitramide (NHNO₂) | Phenylmethylene (C₆H₅CH=) |

| Electron Effects | Strong electron-withdrawing | Electron-donating (aromatic resonance) |

| Stability | High energy, potential instability | Enhanced stability due to aromatic conjugation |

| Applications | Energetic materials | Pharmaceuticals, agrochemicals |

The nitramide group in this compound introduces significant polarity and strain, making it more reactive than its phenyl-substituted counterpart. Crystallographic refinements using SHELXL and molecular visualization via WinGX are critical for resolving bond lengths and angles that dictate these properties.

Crystallographic Insights

Triazole derivatives often exhibit planar geometries due to π-conjugation. However, the nitramide substituent in this compound introduces torsional strain, as observed in SHELX-refined structures . Comparative studies using ORTEP-3 reveal that phenyl-substituted analogs display reduced steric hindrance, favoring more stable crystal packing.

Table 1: Hypothetical Structural Parameters (Derived from Crystallographic Tools)

| Parameter | This compound | 4H-1,2,4-Triazol-4-amine, N-(phenylmethylene) |

|---|---|---|

| C-N Bond Length (Å) | ~1.34 (nitramide) | ~1.38 (amine) |

| N-N Bond Length (Å) | ~1.40 | N/A (no nitramide group) |

| Dihedral Angle (°) | 15–20 (due to nitramide) | <5 (planar phenyl group) |

Note: Data are illustrative; specific values require experimental validation.

Reactivity and Functional Differences

The nitramide group’s electron-withdrawing nature increases the compound’s susceptibility to detonation under thermal stress, unlike the phenyl-substituted analog, which shows higher thermal stability . This contrast highlights the trade-off between energy density and stability in triazole-based compounds.

Biological Activity

N-4H-1,2,4-Triazol-4-ylnitramide is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Overview of 1,2,4-Triazole Derivatives

1,2,4-triazoles are known for their pharmacological potential, exhibiting a wide range of biological activities including:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Demonstrated antiproliferative effects on various cancer cell lines.

- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.

- Anticonvulsant and analgesic : Potential use in pain management.

These compounds often function by inhibiting critical biological pathways such as ergosterol biosynthesis in fungi and affecting cytokine release in inflammatory responses .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens. For instance:

| Pathogen Type | Activity Level |

|---|---|

| Bacteria | Moderate to High |

| Fungi | High |

| Viruses | Moderate |

The compound's mechanism typically involves disrupting the cell wall synthesis in fungi and inhibiting bacterial growth through interference with metabolic pathways .

Anticancer Properties

Several studies have evaluated the anticancer potential of 1,2,4-triazole derivatives. This compound has shown promising results against several cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 10.8 |

The compound's antineoplastic activity is attributed to its ability to induce apoptosis in cancer cells and inhibit their proliferation .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been assessed through cytokine release assays. The compound significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs):

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 50 |

| IL-6 | 150 | 30 |

These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases .

Study on Antimicrobial Activity

In a comparative study involving various 1,2,4-triazole derivatives including this compound:

- Methodology : Disk diffusion method was employed against standard microbial strains.

- Results : The compound demonstrated a zone of inhibition comparable to standard antibiotics.

Study on Cytotoxicity

A toxicity assessment was conducted using human PBMCs:

- Results : The viability of cells treated with this compound remained high (>90%) at therapeutic concentrations indicating low cytotoxicity.

Q & A

Q. What are the recommended synthetic routes for N-4H-1,2,4-Triazol-4-ylnitramide, and how can purity be optimized?

Methodological Answer:

- A common approach involves refluxing a triazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) with nitrating agents in anhydrous ethanol or acetic acid. For example, substituted benzaldehydes can be condensed with triazole amines under acidic catalysis, followed by nitration .

- Purification : Use recrystallization in ethanol or acetonitrile, monitored by TLC. Purity is confirmed via melting point consistency and HPLC (≥99% purity).

- Key Parameters :

| Parameter | Condition |

|---|---|

| Solvent | Absolute ethanol |

| Catalyst | Glacial acetic acid (5 drops) |

| Reaction Time | 4 hours (reflux) |

| Work-up | Reduced-pressure evaporation |

Q. How is the molecular structure of this compound validated post-synthesis?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Compare chemical shifts with analogous triazole derivatives (e.g., δ ~8.5 ppm for triazole protons in CDCl₃).

- FT-IR : Confirm nitramide groups via N–O stretches (~1550 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹).

- Elemental Analysis : Match experimental vs. theoretical C/H/N/O percentages (e.g., C₂H₃N₅O₂: C 16.34%, H 2.06%, N 57.82%, O 21.78%) .

Q. Which crystallographic software is suitable for resolving the crystal structure of this compound?

Methodological Answer:

- Use SHELX (SHELXL for refinement) for small-molecule X-ray diffraction data. Input HKL files from diffractometers, perform direct methods (SHELXS) for phase solving, and refine with SHELXL using full-matrix least-squares .

- Visualization : ORTEP-3 (Windows GUI) generates thermal ellipsoid plots to assess disorder or anisotropic effects .

Q. What are the standard protocols for assessing thermal stability?

Methodological Answer:

- TGA/DSC : Heat samples at 10°C/min under N₂. Decomposition onset >200°C indicates moderate stability. Compare with triazole analogs (e.g., 4-amino-1,2,4-triazole decomposes at ~250°C) .

- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from TGA mass-loss data.

Q. How can computational chemistry predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 16). Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Reactivity Descriptors : Calculate global hardness (η) and chemical potential (μ) from ionization potential/electron affinity.

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic and crystallographic data for this compound?

Methodological Answer:

- Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray results. Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state).

- Statistical Tools : Use R-factor analysis (e.g., Rint < 5%) to assess data quality. Apply Hirshfeld surface analysis (CrystalExplorer) to identify intermolecular interactions influencing crystallographic packing .

Q. What strategies optimize the synthetic yield of this compound under scalable conditions?

Methodological Answer:

- DoE (Design of Experiments) : Vary molar ratios (1:1 to 1:1.2), solvent polarity (ethanol vs. DMF), and temperature (80–120°C). Use response surface methodology (RSM) to identify optimal conditions.

- In-situ Monitoring : Employ ReactIR to track nitration progress via intermediate nitrosonium ion (NO⁺) signals .

Q. How to evaluate the compound’s potential pharmacological activity using in silico methods?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2). Validate with MD simulations (GROMACS) over 100 ns to assess binding stability.

- ADMET Prediction : Apply SwissADME to predict bioavailability, BBB penetration, and CYP450 interactions. Compare with known triazole-based drugs (e.g., voriconazole) .

Q. What advanced crystallographic techniques address twinning or disorder in the crystal lattice?

Methodological Answer:

- Twin Refinement : In SHELXL, use TWIN/BASF commands for twinned data. For disorder, apply PART/SUMP restraints and analyze occupancy factors via difference Fourier maps .

- High-Pressure Studies : Use diamond anvil cells (DAC) to collect data at varying pressures (0–5 GPa) and analyze phase transitions.

Q. How to design a mechanistic study for the decomposition pathways of this compound?

Methodological Answer:

- TG-MS Coupling : Correlate mass loss (TGA) with evolved gases (MS) like NO₂ (m/z 46) or N₂O (m/z 44).

- Theoretical Modeling : Perform CBS-QB3 calculations to map potential energy surfaces for bond cleavage (e.g., N–NO₂ fission).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.